

Core Properties and Biological Activity of Compound 1f

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Compound Focus: Mt KARI-IN-2

Cat. No.: S12885976

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The table below summarizes the key quantitative data for compound **1f** as reported in the scientific literature [1].

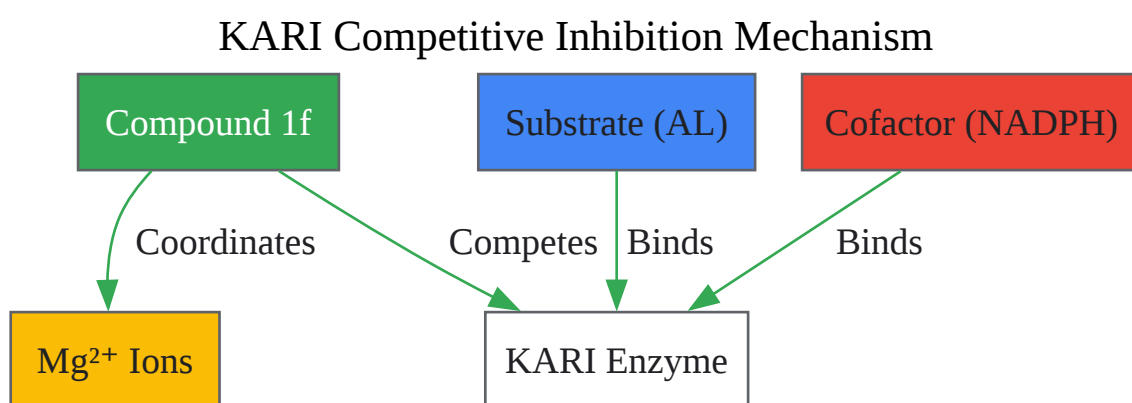
Property	Value for Compound 1f	Notes / Description
Ki, app (MtKARI)	23.3 nM	Competitive for AL; time-dependent, competitive for NADPH [1].
MIC (MtH37Rv)	12.7 µM	Minimum Inhibitory Concentration against a virulent strain of <i>M. tuberculosis</i> [1].
Inhibition (Oryza sativa KARI)	No time-dependent inhibition observed	Competes with AL (Ki = 146 nM) and is uncompetitive for NADPH [1].
Herbicidal Activity	63% growth inhibition of <i>Brassica campestris</i>	Activity shown at a concentration of 10 mg/mL [1].

Mechanism of Action and Experimental Insights

Compound **1f** belongs to a class of pyrimidinediones identified as novel, non-mechanism-based inhibitors of KARI [1]. Its properties are distinct from earlier transition-state analogs.

- **Dual Competition Mechanism:** A crystal structure of a closely related compound (**1b**) bound to a homologous KARI from *Staphylococcus aureus* (SaKARI) revealed that the inhibitor's core structure coordinates directly with the two Mg²⁺ ions in the active site [1]. This allows it to compete for binding with both the substrate (2-acetolactate, AL) and the cofactor (NADPH) [1].
- **Time-Dependent Inhibition:** For the class I MtKARI, compound **1f** exhibits time-dependent inhibition, which enhances its effectiveness and differentiates it from some earlier inhibitors [1].

The following diagram illustrates the established competitive inhibition mechanism of this class of compounds, based on the structural data available [1].



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Key Experimental Methodologies

The evaluation of compound **1f** involved several standard biochemical and microbiological assays [1]:

- **Enzyme Inhibition Assays:** The apparent inhibition constants (K_i , app) were determined through kinetic characterization. This involved measuring the enzyme's activity in the presence of varying concentrations of both the substrates (AL and NADPH) and the inhibitor.
- **Antimycobacterial Activity (MIC):** The Minimum Inhibitory Concentration (MIC) against *M. tuberculosis* H37Rv was established to measure the compound's potency in inhibiting bacterial growth in a live culture setting.
- **Herbicidal Activity Testing:** The effect on plant growth was evaluated on species like *Brassica campestris*. The percentage of growth inhibition at a specific compound concentration (10 mg/mL) was reported.

Key Research Implications

The development of compound **1f** and its analogs addresses two significant challenges in KARI inhibitor development [1]:

- **Overcoming Substrate Accumulation:** Unlike early inhibitors, the pyrimidinedione scaffold is not directly a transition-state analog. Its different mechanism may help avoid the diminished effectiveness that occurs when the substrate AL accumulates in cells.
- **Cofactor Competition:** By also competing for NADPH binding, these inhibitors employ a dual-pronged approach that could lead to more effective disruption of the BCAA biosynthesis pathway.

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References

1. A Ketol-Acid Reductoisomerase Inhibitor That Has ... [pmc.ncbi.nlm.nih.gov]

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